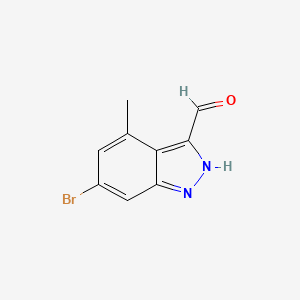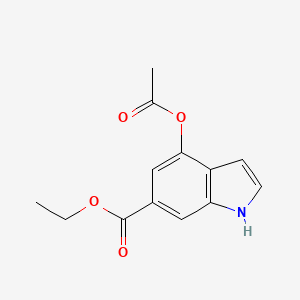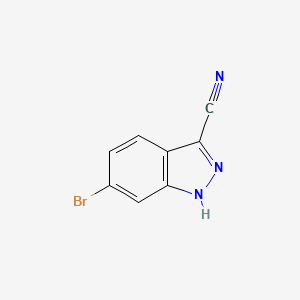![molecular formula C7H4BrIN2 B1292618 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-73-0](/img/structure/B1292618.png)
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Functionalization Research on compounds structurally related to 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine often focuses on their utility in organic synthesis. For instance, studies on the functionalization of pyrrolopyridine derivatives highlight their versatility in forming complex organic molecules. These compounds serve as precursors for the synthesis of various biologically active molecules, demonstrating their importance in the development of new chemical entities for potential agrochemical and pharmaceutical applications (Minakata et al., 1992). The ability to introduce different functional groups onto the pyrrolopyridine core through bromination, iodination, and other reactions is crucial for creating diverse molecular architectures.
Pharmacological Potential Compounds like this compound are of significant interest in the discovery of new drugs due to their structural features, which are conducive to high biological activity. Several studies have reported on the synthesis and biological evaluation of pyrrolopyridine derivatives, demonstrating their potential as antibacterial, antioxidant, and anti-inflammatory agents (Variya et al., 2019). These activities highlight the compound's relevance in developing new therapeutic agents targeting various diseases.
Material Science and Polymer Chemistry In material science, the structural motifs found in this compound derivatives are integral to synthesizing novel polymers and materials with unique properties. Research has explored the incorporation of pyrrolopyridine units into polymers, leading to materials with desirable optical and electronic properties. Such materials are promising for applications in light-emitting diodes, sensors, and other electronic devices, indicating the broader impact of these chemical structures beyond pharmaceuticals and organic synthesis (Zhang & Tieke, 2008).
Safety and Hazards
Análisis Bioquímico
Cellular Effects
The effects of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as tubulin, and inhibit their function. This binding interaction disrupts the polymerization of microtubules, which is essential for cell division and intracellular transport. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, this compound may induce toxic effects, such as liver damage and immunosuppression. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. Additionally, this compound can accumulate in the cytoplasm, where it affects cytoskeletal dynamics and intracellular signaling .
Propiedades
IUPAC Name |
6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXXMGLYWFECRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646774 |
Source


|
| Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-73-0 |
Source


|
| Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)








![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)


